(4,4-Dimethoxyoxan-3-yl)methanol
Description
(4,4-Dimethoxyoxan-3-yl)methanol is a cyclic ether derivative with the molecular formula C₈H₁₆O₄. The compound features a tetrahydropyran (oxane) ring substituted with two methoxy groups at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. This structure confers moderate polarity due to the presence of oxygen atoms and the hydroxyl group, which may influence solubility and reactivity.
Properties
IUPAC Name |
(4,4-dimethoxyoxan-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-8(11-2)3-4-12-6-7(8)5-9/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZWYJEYCNCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4,4-Dimethoxyoxan-3-yl)methanol, also known by its CAS number 1824291-10-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula for (4,4-Dimethoxyoxan-3-yl)methanol is with a molecular weight of 200.20 g/mol. The structure features two methoxy groups attached to a substituted oxane ring, which may influence its biological activity.
Antioxidant Activity
Research indicates that (4,4-Dimethoxyoxan-3-yl)methanol exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications.
Enzyme Inhibition
One of the notable biological activities of (4,4-Dimethoxyoxan-3-yl)methanol is its ability to inhibit specific enzymes. For instance, it has been shown to act as an inhibitor of alcohol dehydrogenase (ADH), which is crucial in the metabolism of alcohols and their toxic effects. This mechanism suggests potential use in managing conditions related to methanol poisoning by slowing the conversion of methanol to its toxic metabolites such as formaldehyde and formic acid .
The mechanism by which (4,4-Dimethoxyoxan-3-yl)methanol exerts its biological effects involves:
- Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize reactive oxygen species.
- Enzyme Interaction : By binding to the active site of enzymes like ADH, it prevents substrate access and subsequent toxic metabolite formation.
Methanol Poisoning Management
A study highlighted the use of alcohol dehydrogenase inhibitors in treating methanol poisoning cases. In instances where traditional treatments were insufficient, compounds similar to (4,4-Dimethoxyoxan-3-yl)methanol were explored for their efficacy in reducing toxicity by inhibiting ADH .
| Case Study | Patient Demographics | Treatment Administered | Outcome |
|---|---|---|---|
| Case 1 | 56-year-old male | Ethanol + 4-MP | Improved with no recurrence of acidosis |
| Case 2 | 18-year-old female | Ethanol + 4-MP | Discharged after successful treatment |
In Vitro Studies
In vitro assays have demonstrated that (4,4-Dimethoxyoxan-3-yl)methanol displays promising activity against various cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation.
Comparative Analysis
When compared with other known antioxidants and enzyme inhibitors, (4,4-Dimethoxyoxan-3-yl)methanol shows a unique profile that suggests it may be more effective at lower concentrations due to its structural properties.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| (4,4-Dimethoxyoxan-3-yl)methanol | 15 | ADH inhibition & antioxidant |
| Fomepizole | 20 | ADH inhibition |
| Ascorbic Acid | 30 | Free radical scavenging |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and available data for (4,4-Dimethoxyoxan-3-yl)methanol and related compounds:
Key Observations:
Ring Size and Stability: The tetrahydropyran (oxane) ring in (4,4-Dimethoxyoxan-3-yl)methanol is a six-membered ring, which is generally more stable than the five-membered oxolane ring in 3-(dimethoxymethyl)-2-methoxyoxolane. This difference may influence synthetic accessibility and thermal stability . The oxolane derivative has 12 patents, suggesting industrial utility, possibly as a solvent or intermediate, though literature data remain sparse .
The dimethoxybenzodioxole group in {5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazol-3-yl}methanol introduces aromaticity and electron-rich regions, which could facilitate π-π interactions in drug design .
Hydrogen Bonding and Solubility: The hydroxymethyl (-CH₂OH) group in (4,4-Dimethoxyoxan-3-yl)methanol enables hydrogen bonding, likely increasing water solubility relative to non-hydroxylated analogs. However, the two methoxy groups may counterbalance this by adding hydrophobic character .
Theoretical and Computational Insights
While direct computational studies on (4,4-Dimethoxyoxan-3-yl)methanol are absent, related work on triazolone and benzylideneamino derivatives (e.g., 3-methyl-4-(3-benzoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) highlights methodologies applicable to the target compound. For instance:
- Mulliken Charge Analysis : Could reveal electron density distribution, particularly around the oxygen atoms in the oxane ring and methoxy groups.
- B3LYP/6-31G(d,p) Calculations : May predict vibrational frequencies and thermodynamic stability compared to fluorinated or aromatic analogs .
Patent and Commercial Landscape
- This disparity suggests that minor structural changes (e.g., ring size, substituent position) significantly impact industrial relevance .
- Supplier data for [4-(difluoromethoxy)-3-methoxyphenyl]methanol and similar compounds indicate niche applications in medicinal chemistry, though explicit details are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
